molecular formula C21H15NO5 B2795787 N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide CAS No. 824955-82-0

N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide

Cat. No. B2795787
CAS RN: 824955-82-0
M. Wt: 361.353
InChI Key: NUSXBGRPLPWLHO-UHFFFAOYSA-N
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Description

“N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide” is a chemical compound with the molecular formula C21H15NO5 . It is a benzofuran derivative, which is a class of compounds that are ubiquitous in nature .


Molecular Structure Analysis

The molecular structure of “N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide” is characterized by the presence of a benzofuran ring, a furan ring, and a carboxamide group . The exact structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of chemical reactions, including cyclization, isomerization, and hydroalkoxylation . The specific reactions that “N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide” can undergo are not specified in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide” would depend on its molecular structure. It has a molecular weight of 361.348 Da . Other properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.

Scientific Research Applications

  • GABAB-Receptor Antagonists : Research has shown that certain benzofuran analogues of baclofen, which are structurally related to N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide, act as GABAB-receptor antagonists. These compounds have been studied for their potential in altering twitch contractions and reducing repetitive paroxysmal discharges in guinea-pig ileum and rat neo-cortical slice preparations, respectively (Kerr et al., 1989).

  • Tetrahydrobenzofuran Derivatives : Studies have shown the synthesis and chemical transformations of tetrahydrobenzofuran derivatives, which are chemically related to the compound . These derivatives have been converted into various compounds through oxidation processes, showcasing their versatility in chemical synthesis (Levai et al., 2002).

  • Cyclization of Benzofuran Derivatives : Research into the cyclization of benzofuran derivatives has led to the production of various furan and benzofuran compounds, including those structurally related to N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide. This work highlights the chemical reactivity and potential applications of these compounds in organic synthesis (Horaguchi et al., 1976).

  • Naphtho[1,2-b]furan-3-carboxamides Synthesis : A study explored the synthesis of naphtho[1,2-b]furan-3-carboxamides and benzofuran-3-carboxamides using a novel methodology. This research could be relevant for understanding the chemical properties and synthesis pathways of similar compounds like N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide (Xia & Lee, 2014).

  • Leukotriene B4 Inhibitory Activity : Another study investigated benzofuran derivatives for their inhibitory activity on leukotriene B4 and their growth inhibitory activity on cancer cell lines. This research indicates potential biological applications of benzofuran compounds, including those structurally similar to the compound (Kuramoto et al., 2008).

Mechanism of Action

The mechanism of action of benzofuran derivatives can vary depending on their structure and the biological target. Some benzofuran compounds have shown anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific mechanism of action for “N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide” is not mentioned in the available resources.

Future Directions

Benzofuran derivatives have potential applications in many aspects due to their biological activities . They are potential natural drug lead compounds and have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research could focus on further exploring the biological activities of “N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide” and developing efficient synthesis methods.

properties

IUPAC Name

N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO5/c1-25-14-7-4-6-13(12-14)19(23)20-18(15-8-2-3-9-16(15)27-20)22-21(24)17-10-5-11-26-17/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSXBGRPLPWLHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide

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